molecular formula C10H12N2OS B12522608 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one

5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12522608
M. Wt: 208.28 g/mol
InChI Key: KJUXCIVSAKMXLP-UHFFFAOYSA-N
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Description

5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the thienopyrimidinone family, known for its potential therapeutic applications, particularly as antitubercular and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with formamide . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the tert-butyl group contributes to its stability and lipophilicity, making it a promising candidate for drug development .

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H12N2OS/c1-10(2,3)6-4-14-9-7(6)8(13)11-5-12-9/h4-5H,1-3H3,(H,11,12,13)

InChI Key

KJUXCIVSAKMXLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=C1C(=O)NC=N2

Origin of Product

United States

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